1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-
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Overview
Description
1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- typically involves the formation of the pyrrolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrolo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrrolo derivatives, and various substituted pyrrolopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent, particularly as an FGFR inhibitor for cancer treatment.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and migration. The pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds also have a fused pyrrole and pyridine ring but differ in the position of the nitrogen atom in the pyridine ring.
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine: Similar in structure but with a phenyl group attached, leading to different chemical properties and biological activities.
Uniqueness
1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C9H11N3/c1-2-7-8(10)6-4-3-5-11-9(6)12-7/h3-5H,2,10H2,1H3,(H,11,12) |
InChI Key |
FRZUOAXKXWIBBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1)N=CC=C2)N |
Origin of Product |
United States |
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